
N-Benzylheptadecanamide
説明
Synthesis Analysis
The synthesis of benzamide derivatives is well-documented in the provided papers. For instance, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a method that could potentially be applied to the synthesis of N-Benzylheptadecanamide . Microwave-Assisted Organic Synthesis is another method mentioned for the synthesis of benzamide derivatives, which offers an economic and facile approach . The synthesis of this compound could potentially be optimized using similar methods.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray diffraction . These techniques provide detailed information about the molecular conformation, intramolecular hydrogen bonding, and crystal packing. For this compound, similar analytical methods would be used to determine its molecular structure and confirm its synthesis.
Chemical Reactions Analysis
The papers describe the reactivity of benzamide derivatives in various chemical reactions. For example, the [2+2]-photocycloaddition of N-benzylmaleimide to alkenes is an approach to synthesize functionalized 3-azabicyclo[3.2.0]heptanes . The reactivity of this compound in similar photochemical intermolecular cycloadditions or other reactions could be inferred based on these studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The papers discuss the melting points, thermal profiles, and intermolecular interactions such as hydrogen bonding and π-π interactions . These properties are crucial for understanding the behavior of these compounds under different conditions and for their potential applications. This compound would likely exhibit similar properties, which could be analyzed through thermal analysis and crystallography.
科学的研究の応用
Structural, Electronic, and Vibrational Properties
A study focusing on N-benzylheptadecanamide, along with other N-benzylamides, revealed insights into their structural, electronic, topological, and vibrational properties. The research combined spectroscopic studies with density functional theory and ONION calculations. These findings are crucial for understanding the physical and chemical characteristics of this compound, which could have implications in various scientific fields, such as materials science or chemical engineering (Chain et al., 2016).
Potential in Herbicide Development
Although not directly involving this compound, research on similar compounds, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, has shown potential in developing herbicides effective against various grasses. This suggests the potential utility of this compound or its derivatives in agricultural applications, particularly in weed control (Viste et al., 1970).
Antiproliferative Activity in Cancer Research
A related compound, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide, demonstrated significant antiproliferative activity against cancer cell lines, including breast tumor cells. This indicates the potential of this compound in cancer research, particularly in the synthesis of compounds that inhibit tumor cell growth (Stefely et al., 2010).
Interactions with Cellular Components
In ophthalmic solutions, benzalkonium chloride (a benzamide derivative) showed significant effects on epithelial conjunctival cells. Although this study does not directly involve this compound, it highlights the potential interactions of benzamide derivatives with cellular components, which could be relevant in biomedical applications, such as drug delivery systems or toxicity studies (De Saint Jean et al., 1999).
Micelle Formation and Solvent Interaction
Research on benzyl-n-hexadecyl-dimethylammonium chloride (BHDC) micelles, while not directly on this compound, suggests the potential of this compound in the study of micelle formation and solvent interactions. This could have applications in fields like nanotechnology and drug delivery (Agazzi et al., 2011).
Electrophilic Activation for Organic Synthesis
Benzyl bromides, similar in structure to this compound, have been activated for radical reactions via single-electron-transfer processes. This implies the potential of this compound in organic synthesis, particularly in the development of new synthetic pathways (Li et al., 2016).
作用機序
生化学分析
Cellular Effects
The cellular effects of N-Benzylheptadecanamide are also not fully known. It has been suggested that this compound may have effects on various types of cells and cellular processes. It may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
特性
IUPAC Name |
N-benzylheptadecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24(26)25-22-23-19-16-15-17-20-23/h15-17,19-20H,2-14,18,21-22H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMOVOLEJFMGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






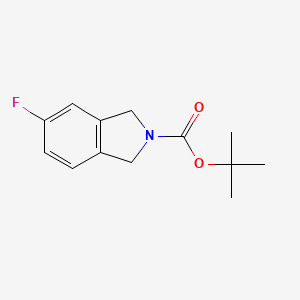

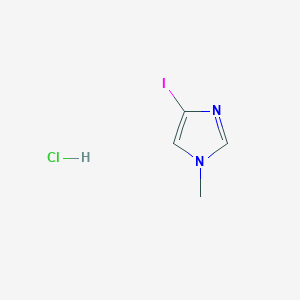
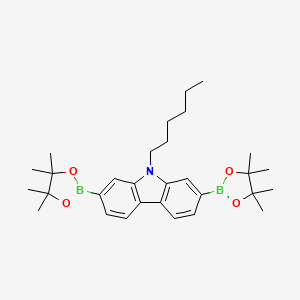
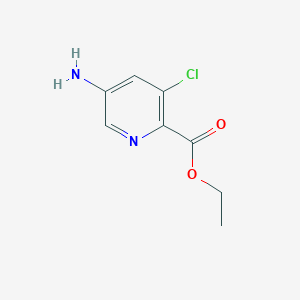
![[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol](/img/structure/B3030154.png)

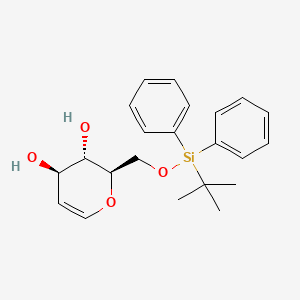
![1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver](/img/no-structure.png)

